2-[(4E)-4-benzylidene-1-(4-fluorophenyl)-5-oxoimidazol-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide
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Description
2-[(4E)-4-benzylidene-1-(4-fluorophenyl)-5-oxoimidazol-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide is a useful research compound. Its molecular formula is C25H23FN4O2S and its molecular weight is 462.54. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Genotoxic Properties
The synthesis of 1H-benzoimidazol-2-ylamine derivatives, including compounds with structural similarities to the queried chemical, has been studied for antimicrobial and genotoxic properties. The compounds demonstrated varying degrees of activity against microbial strains, indicating their potential as lead compounds for the development of new antimicrobial agents. The crystal and molecular structures of these compounds have been determined, providing insights into their activity mechanisms (Benvenuti et al., 1997).
Antitumor Activity
Research into novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, based on the structure of benzoimidazole compounds similar to the queried chemical, has shown promising antitumor activities. These studies involved synthesizing a variety of derivatives and evaluating their efficacy against different cancer cell lines. Some compounds exhibited inhibitory effects comparable to doxorubicin, a standard chemotherapy drug, highlighting their potential in cancer treatment (Albratty et al., 2017).
Synthesis and Evaluation of Derivatives
The synthesis of 2-mercaptobenzimidazole derivatives and their activities have been extensively studied. These compounds have shown significant antibacterial and antifungal activities against a range of microorganisms. The cytotoxic properties of these compounds were also investigated, indicating their potential therapeutic applications (Devi et al., 2022).
Structural Optimization for Improved Properties
Structure-guided lead optimization has been applied to benzimidazolyl acetamides, leading to the discovery of compounds with enhanced physicochemical and ADME properties. These efforts resulted in the identification of potent and selective agonists with promising therapeutic profiles (Richter et al., 2011).
Properties
IUPAC Name |
2-[(4E)-4-benzylidene-1-(4-fluorophenyl)-5-oxoimidazol-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O2S/c26-19-9-11-20(12-10-19)30-23(32)21(15-18-7-3-1-4-8-18)28-24(30)33-16-22(31)29-25(17-27)13-5-2-6-14-25/h1,3-4,7-12,15H,2,5-6,13-14,16H2,(H,29,31)/b21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWSDUYINNCZIT-RCCKNPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CSC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(C#N)NC(=O)CSC2=N/C(=C/C3=CC=CC=C3)/C(=O)N2C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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